molecular formula C8H15NO2 B6233999 1-[(morpholin-4-yl)methyl]cyclopropan-1-ol CAS No. 1784793-73-2

1-[(morpholin-4-yl)methyl]cyclopropan-1-ol

Cat. No.: B6233999
CAS No.: 1784793-73-2
M. Wt: 157.2
InChI Key:
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Description

It is characterized by the presence of a morpholine ring attached to a cyclopropanol moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(morpholin-4-yl)methyl]cyclopropan-1-ol typically involves the reaction of morpholine with cyclopropanol under specific conditions. One common method includes the use of a coupling agent to facilitate the formation of the morpholine-cyclopropanol bond. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and requires careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher throughput. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

1-[(Morpholin-4-yl)methyl]cyclopropan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclopropanone derivatives, while reduction can produce various alcohols .

Scientific Research Applications

1-[(Morpholin-4-yl)methyl]cyclopropan-1-ol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(morpholin-4-yl)methyl]cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with various receptors and enzymes, potentially modulating their activity. The cyclopropanol moiety may also play a role in the compound’s overall biological activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1-[(Morpholin-4-yl)methyl]cyclopentan-1-ol: Similar structure but with a cyclopentanol moiety instead of cyclopropanol.

    1-[(Morpholin-4-yl)methyl]cyclohexan-1-ol: Contains a cyclohexanol moiety, offering different chemical properties and reactivity.

Uniqueness

1-[(Morpholin-4-yl)methyl]cyclopropan-1-ol is unique due to its cyclopropanol moiety, which imparts distinct chemical properties such as increased ring strain and reactivity compared to its cyclopentanol and cyclohexanol analogs. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

CAS No.

1784793-73-2

Molecular Formula

C8H15NO2

Molecular Weight

157.2

Purity

95

Origin of Product

United States

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